3-[(3-bromophenyl)methylidene]azetidine hydrochloride
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Overview
Description
3-[(3-Bromophenyl)methylidene]azetidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromophenyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromophenyl)methylidene]azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions starting from amino alcohols or amino ketones.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with the azetidine ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Bromophenyl)methylidene]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the bromophenyl group.
Substitution: Substitution reactions can introduce different substituents on the azetidine ring or the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-[(3-Bromophenyl)methylidene]azetidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(3-Bromophenyl)methylidene]azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The azetidine ring can participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
3-[(3-Bromophenyl)methylidene]azetidine hydrochloride can be compared with other similar compounds, such as:
3-[(2-Bromophenyl)methylidene]azetidine hydrochloride: This compound has a similar structure but with a different position of the bromophenyl group.
3-[(3-Chlorophenyl)methylidene]azetidine hydrochloride: This compound features a chlorophenyl group instead of a bromophenyl group.
3-[(3-Bromophenyl)methylidene]piperidine hydrochloride: This compound has a six-membered ring instead of a four-membered ring.
Uniqueness: The uniqueness of this compound lies in its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with larger rings.
Properties
CAS No. |
2624131-91-3 |
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Molecular Formula |
C10H11BrClN |
Molecular Weight |
260.6 |
Purity |
95 |
Origin of Product |
United States |
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